3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
Description
“3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate” is a chemical compound. It is related to acenaphthoquinone, which is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions of acenaphthoquinone . For example, acenaphthoquinone can react with enaminones and barbituric acid in the presence of a catalytic amount of L-proline . This method has the advantages of good yields, operational convenience, and high regioselectivity .Molecular Structure Analysis
The molecular structure of a related compound, acenaphtho[1,2-b]quinoxaline, includes a formula of C18H10N2 and a molecular weight of 254.2854 .Chemical Reactions Analysis
Acenaphthoquinone, a related compound, is involved in a wide range of reactions for the synthesis of heterocyclic compounds . It is used in the design and synthesis of spiro-fused cyclic frameworks .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, acenaphtho[1,2-b]quinoxaline, include a density of 1.5±0.1 g/cm3, a boiling point of 578.3±35.0 °C at 760 mmHg, and a molar refractivity of 93.4±0.3 cm3 .Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate” and related compounds. For instance, acenaphthoquinone-based multicomponent reactions have been characterized as building blocks for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . This suggests potential future directions in the field of medicinal chemistry.
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-25(2,3)20(28)13-30-24(29)15-10-11-18-19(12-15)27-23-17-9-5-7-14-6-4-8-16(21(14)17)22(23)26-18/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODRSYOBKBRDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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